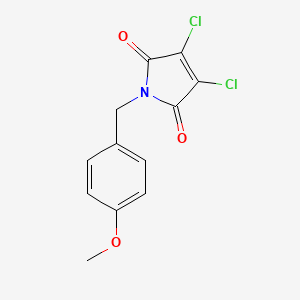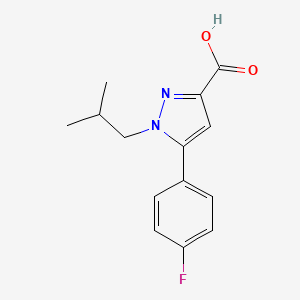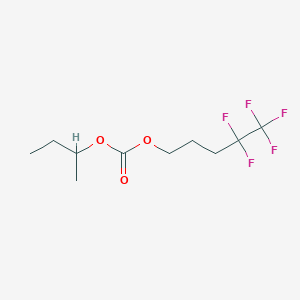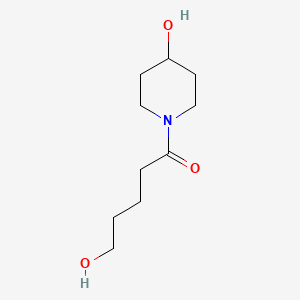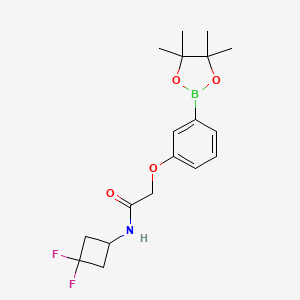
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves multiple steps:
Formation of the Difluorocyclobutyl Intermediate: This step involves the synthesis of the 3,3-difluorocyclobutyl moiety. A common method includes the cyclization of a suitable precursor under fluorinating conditions.
Boronate Ester Formation: The boronate ester group is introduced via a reaction between a phenol derivative and bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the difluorocyclobutyl intermediate with the boronate ester derivative using a suitable coupling agent, such as a carbodiimide, under mild conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or phenols.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The difluorocyclobutyl group can impart unique pharmacokinetic properties, such as increased metabolic stability and improved bioavailability. Additionally, the boronate ester group can be used to target specific biological pathways, making it a valuable tool in drug discovery.
Industry
In materials science, the compound can be used to synthesize polymers or other materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of advanced materials.
作用機序
The mechanism by which N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the boronate ester can form reversible covalent bonds with biological targets, such as serine or threonine residues in enzymes.
類似化合物との比較
Similar Compounds
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide: can be compared with other boronate ester-containing compounds, such as:
Uniqueness
The unique combination of a difluorocyclobutyl group and a boronate ester in this compound provides distinct advantages. The difluorocyclobutyl group enhances metabolic stability and bioavailability, while the boronate ester allows for versatile chemical modifications and interactions with biological targets. This makes the compound particularly valuable in drug discovery and materials science.
特性
分子式 |
C18H24BF2NO4 |
|---|---|
分子量 |
367.2 g/mol |
IUPAC名 |
N-(3,3-difluorocyclobutyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H24BF2NO4/c1-16(2)17(3,4)26-19(25-16)12-6-5-7-14(8-12)24-11-15(23)22-13-9-18(20,21)10-13/h5-8,13H,9-11H2,1-4H3,(H,22,23) |
InChIキー |
BBMOJAOYKDGRSU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CC(C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


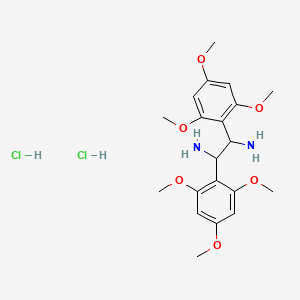



![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
